

In-Depth Technical Guide: ^{13}C NMR Spectral Data of Ethyl 6-hydroxyhexanoate

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Compound of Interest

Compound Name: *Ethyl 6-hydroxyhexanoate*

Cat. No.: *B105495*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **Ethyl 6-hydroxyhexanoate**. The information herein is intended to support research, development, and quality control activities where this compound is utilized. This document presents predicted spectral data based on the analysis of close structural analogs and established principles of NMR spectroscopy.

Predicted ^{13}C NMR Spectral Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **Ethyl 6-hydroxyhexanoate**. These predictions are derived from experimental data for the analogous compound, **methyl 6-hydroxyhexanoate**, and typical chemical shifts for ethyl esters.^[1] The assignments correspond to the carbon numbering in the molecular structure diagram provided in Section 3.

Carbon Atom	Chemical Shift (δ) ppm	Multiplicity
C1	~174.3	Singlet
C2	~34.1	Triplet
C3	~24.8	Triplet
C4	~25.4	Triplet
C5	~32.4	Triplet
C6	~62.8	Triplet
C7	~60.5	Triplet
C8	~14.2	Quartet

Experimental Protocol

The following is a standard protocol for the acquisition of ^{13}C NMR spectra, based on common laboratory practices and information from related experiments.[\[1\]](#)

Instrumentation:

- Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a ^{13}C frequency of 151 MHz.
- Probe: A 5 mm broadband probe.

Sample Preparation:

- Approximately 20-30 mg of **ethyl 6-hydroxyhexanoate** is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition Parameters:

- Solvent: CDCl_3
- Temperature: 30°C (303 K)
- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., zgpg30)
- Number of Scans: 1024 (can be adjusted to improve signal-to-noise ratio)
- Relaxation Delay: 2.0 seconds
- Acquisition Time: ~1.5 - 2.0 seconds
- Spectral Width: ~240 ppm (e.g., -20 to 220 ppm)

Data Processing:

- The Free Induction Decay (FID) is processed with an exponential line broadening factor of 1.0 Hz.
- Fourier transformation is applied to convert the time-domain data into the frequency domain.
- The resulting spectrum is phase-corrected and baseline-corrected.
- The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Molecular Structure and Peak Assignment

The following diagram illustrates the chemical structure of **ethyl 6-hydroxyhexanoate** with each carbon atom numbered to correspond with the data presented in Section 1.

Caption: Structure of **Ethyl 6-hydroxyhexanoate** with ^{13}C NMR peak assignments.

Signaling Pathways and Experimental Workflows

This section is not applicable as the topic concerns the characterization of a small molecule by NMR spectroscopy, which does not involve signaling pathways or complex experimental workflows that would necessitate a Graphviz diagram. The primary visualization is the annotated chemical structure provided above.

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References

- 1. rsc.org [rsc.org]
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